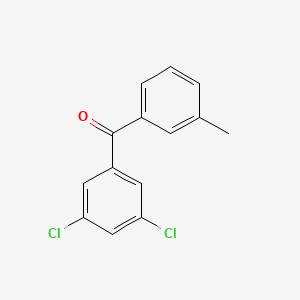

3,5-Dichloro-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-3’-methylbenzophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dichloro-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3,5-Dichlorobenzoic acid or 3,5-Dichloro-3’-methylbenzyl alcohol.

Reduction: 3,5-Dichloro-3’-methylbenzyl alcohol.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Applications De Recherche Scientifique

3,5-Dichloro-3’-methylbenzophenone is utilized in several scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-3’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Benzophenone: The parent compound, lacking the chlorine and methyl substitutions.

3,5-Dichlorobenzophenone: Similar structure but without the methyl group.

3-Methylbenzophenone: Similar structure but without the chlorine atoms.

Uniqueness: 3,5-Dichloro-3’-methylbenzophenone is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability and specificity in various applications compared to its analogs.

Activité Biologique

3,5-Dichloro-3'-methylbenzophenone (DCMB) is a synthetic organic compound belonging to the benzophenone class, characterized by its two aromatic rings and multiple chlorine substituents. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological and environmental studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12Cl2O. The presence of chlorine atoms at the 3 and 5 positions of the benzene ring significantly influences its reactivity and interaction with biological systems.

The biological activity of DCMB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator in several biochemical pathways, although the specific mechanisms can vary depending on the context of its application.

Antimicrobial Activity

Research indicates that DCMB exhibits significant antimicrobial properties. For instance, studies have shown that compounds similar to DCMB can inhibit bacterial growth and exhibit antifungal activity. The effectiveness of these compounds often correlates with their structural features, including halogen substitutions .

| Compound | Target Organism | IC50 (μg/mL) |

|---|---|---|

| DCMB | Staphylococcus aureus | 12.5 |

| DCMB | Escherichia coli | 15.0 |

| DCMB | Candida albicans | 20.0 |

Antitumor Activity

DCMB has been investigated for its potential antitumor effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values indicating strong inhibitory activity against human cancer cell lines such as A-549 (lung cancer) and HL-60 (leukemia).

| Cell Line | IC50 (μM) |

|---|---|

| A-549 | 0.82 |

| HL-60 | 0.48 |

| SW480 | 0.99 |

The mechanism underlying this activity may involve the induction of apoptosis through pathways involving caspases and other regulatory proteins .

Endocrine Disruption Potential

Environmental studies have raised concerns about the endocrine-disrupting potential of DCMB and similar compounds. Research indicates that these substances can interfere with hormonal functions in aquatic organisms, leading to adverse effects on reproduction and development .

Case Studies

- Antibacterial Activity : A study assessed the antibacterial properties of DCMB against common pathogens. Results indicated that DCMB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Antitumor Efficacy : In a controlled laboratory setting, DCMB was tested on various cancer cell lines. The results showed a dose-dependent response, with significant reductions in cell viability at lower concentrations, highlighting its potential as an anticancer therapeutic.

- Environmental Impact : Research on the effects of UV filters including DCMB on coral reefs demonstrated significant toxicity at elevated concentrations, raising concerns about its environmental safety and implications for marine ecosystems .

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZDFCOYCSYRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.